molecular formula C28H24ClNO3 B12054301 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate CAS No. 355826-79-8

2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12054301
CAS No.: 355826-79-8
M. Wt: 457.9 g/mol
InChI Key: IJHBBCSQVPYEIU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-oxoethyl groups under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenated solvents and strong bases like potassium tert-butoxide (t-BuOK).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoxaline: Another nitrogen-containing heterocycle with diverse pharmacological properties.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and potential therapeutic applications that are not observed in simpler quinoline derivatives.

Properties

CAS No.

355826-79-8

Molecular Formula

C28H24ClNO3

Molecular Weight

457.9 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C28H24ClNO3/c1-17(2)19-7-9-20(10-8-19)25-15-24(23-6-4-5-18(3)27(23)30-25)28(32)33-16-26(31)21-11-13-22(29)14-12-21/h4-15,17H,16H2,1-3H3

InChI Key

IJHBBCSQVPYEIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)OCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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